2-(Cyclopropylamino)pentan-3-one
CAS No.:
Cat. No.: VC17662937
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO |
|---|---|
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 2-(cyclopropylamino)pentan-3-one |
| Standard InChI | InChI=1S/C8H15NO/c1-3-8(10)6(2)9-7-4-5-7/h6-7,9H,3-5H2,1-2H3 |
| Standard InChI Key | ATAWASZUWBFWJI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C(C)NC1CC1 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 2-(cyclopropylamino)pentan-3-one, reflects its pentan-3-one backbone with a cyclopropylamino group at the second carbon. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.20 g/mol. Structural analogs, such as 1-(cyclopropylamino)pentan-3-one (CAS 1519764-05-6), differ in the position of the amine group but share similar reactivity profiles .
Stereochemical Considerations
While no stereochemical data exists for 2-(cyclopropylamino)pentan-3-one, enzymatic studies on related β-amino ketones demonstrate that chiral centers significantly influence biological activity. For example, (3S,4R)-3,4-dihydroxy-5-phenylpentan-2-one exhibits stereoselective synthesis via fructose-6-phosphate aldolase (FSA), suggesting analogous potential for enantiomeric resolution in this compound .
Synthesis and Manufacturing
Reductive Amination Strategies
A plausible route involves reductive amination of pentan-3-one with cyclopropylamine. This method, widely used for β-amino ketones, employs catalysts like imine reductases (IREDs) or chemical reductants (e.g., NaBH₃CN). For instance, IRED-catalyzed reductive amination of aldehydes with cyclopropylamine achieves yields >50% under optimized conditions .
Table 1: Synthetic Routes for Cyclopropylamino-Ketones
Enzymatic Cascade Reactions
Multi-enzyme systems offer stereocontrol. A three-component cascade combining aldol addition (FSA), reductive amination (IRED), and glucose dehydrogenase (GDH) cofactor regeneration has synthesized amino-polyols with >95% enantiomeric excess . Adapting this for 2-(cyclopropylamino)pentan-3-one could enhance efficiency.
Physicochemical Properties
Stability and Reactivity
The compound is expected to exhibit moderate stability under ambient conditions, with degradation via oxidation or hydrolysis. Analogous compounds decompose at temperatures >150°C, releasing carbon and nitrogen oxides .
Solubility and Partitioning
Predicted solubility in polar aprotic solvents (e.g., DMSO, acetone) aligns with its ketone and amine functionalities. LogP values for similar β-amino ketones range from 0.8–1.5, indicating moderate hydrophobicity .
Applications in Pharmaceutical Research
Intermediate in Antithrombotic Agents
Cyclopropylamine derivatives are pivotal in synthesizing triazolo[4,5-d]pyrimidines, a scaffold in ticagrelor analogs. Substitution at the 7-position with cyclopropylamine enhances platelet inhibition, suggesting potential utility for 2-(cyclopropylamino)pentan-3-one in cardiovascular drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume